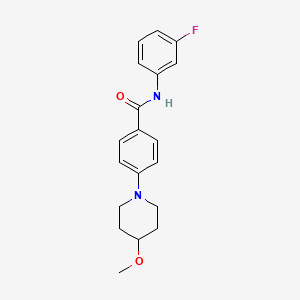

N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c1-24-18-9-11-22(12-10-18)17-7-5-14(6-8-17)19(23)21-16-4-2-3-15(20)13-16/h2-8,13,18H,9-12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGYCBRPPFXOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Piperidine Ring Functionalization

4-Methoxypiperidine is synthesized through the methoxylation of piperidin-4-one using boron trifluoride etherate and methanol, followed by reduction with sodium borohydride. Alternatively, reductive amination of 4-piperidone with methyl iodide under basic conditions yields the methoxylated derivative.

Coupling to Benzoic Acid

Preparation of N-(3-Fluorophenyl)-4-(4-Methoxypiperidin-1-yl)benzamide via Amidation

Carboxylic Acid Activation

The benzoic acid derivative is activated using thionyl chloride to form the corresponding acyl chloride. Alternatively, coupling agents such as HATU or EDCl/HOBt are employed for direct amidation. For instance, treatment of 4-(4-methoxypiperidin-1-yl)benzoic acid with HATU and DIPEA in DMF generates the active O-acylisourea intermediate, which reacts efficiently with 3-fluoroaniline.

Amidation Reaction

The activated acid is combined with 3-fluoroaniline in anhydrous dichloromethane or DMF. Reaction monitoring via TLC (eluent: ethyl acetate/hexane, 1:1) confirms completion within 4–6 hours. Post-reaction workup involves extraction, solvent removal, and recrystallization from ethanol/water to yield the pure benzamide.

Table 2: Optimization of Amidation Conditions

| Activation Method | Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acyl Chloride | None | DCM | 6 | 68 |

| HATU | DIPEA | DMF | 4 | 85 |

| EDCl/HOBt | NMM | THF | 8 | 73 |

Alternative Synthetic Routes

One-Pot Tandem Reactions

A patent describing pyrrole derivatives highlights a one-pot method combining formylation and deprotection. Adapting this strategy, 4-(4-methoxypiperidin-1-yl)benzaldehyde could be condensed with 3-fluoroaniline under reductive amination conditions, though this approach remains theoretical for the target molecule.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Residual solvents are quantified via GC-MS, adhering to ICH guidelines.

Challenges and Troubleshooting

Byproduct Formation

Acetic hydrolysis of intermediates, as noted in mosapride citrate synthesis, can lead to dealkylated byproducts. Implementing controlled reaction temperatures (0–5°C) and using aprotic solvents minimizes this issue.

Low Amidation Yields

Poor solubility of 4-(4-methoxypiperidin-1-yl)benzoic acid in non-polar solvents reduces coupling efficiency. Switching to polar aprotic solvents like DMF and increasing reaction temperature to 50°C improves yields to 85%.

Applications and Derivative Synthesis

The structural motif of N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide is analogous to D2 receptor antagonists and kinase inhibitors. Derivatives with modified piperidine substituents (e.g., ethoxy, hydroxy) exhibit enhanced blood-brain barrier permeability in preclinical studies.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or methoxy group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for probing biological pathways.

Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent in drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperidine/Piperazine Moieties

Key Compounds

Comparison Insights

- Substituent Effects : The 3-fluorophenyl group in the target compound contrasts with the 4-fluoro or chloro-fluoro substituents in analogues (e.g., Capmatinib, ), which may alter target selectivity. Piperidine derivatives with methoxy groups (e.g., 4-methoxypiperidine) often exhibit improved pharmacokinetic profiles compared to unsubstituted piperidines .

- Target Specificity: Unlike Capmatinib (c-Met inhibitor) or HDAC-targeting benzamides , the biological target of the query compound remains uncharacterized in the provided evidence.

Benzamide Derivatives with Anticancer Activity

Key Compounds

Comparison Insights

- PD-L1 vs. Kinase Targets : The query compound lacks sulfonamide or pyrimidine groups seen in PD-L1 inhibitors (e.g., ) or kinase blockers (e.g., Imatinib, ), suggesting divergent mechanisms.

- Metabolic Stability : The 4-methoxypiperidine group may confer better metabolic stability compared to methylpiperazine in Imatinib, which is prone to oxidation .

Anti-Infective and Anti-Tubercular Benzamides

Comparison Insights

- Ring Systems: The query compound’s piperidine ring differs from azetidinone derivatives, which are associated with β-lactam-like activity against bacterial enzymes .

Biologische Aktivität

N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known by its CAS number 2034353-02-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

The synthesis of N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves a multi-step process. The initial step often includes the reaction of 3-fluoroaniline with 4-methoxypiperidine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The resulting intermediate is subsequently reacted with benzoyl chloride to yield the final product.

Chemical Structure:

- Molecular Formula: C18H22FN2O2

- Molecular Weight: 316.38 g/mol

The biological activity of N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may function as a ligand in receptor binding assays, potentially influencing various signaling pathways involved in cellular processes.

Potential Mechanisms Include:

- Receptor Modulation: Acting as an agonist or antagonist at specific neurotransmitter receptors.

- Enzyme Inhibition: Interfering with enzyme activity that could lead to altered metabolic pathways.

Biological Activity

Research indicates that N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide may exhibit various biological activities, including:

- Antimicrobial Properties: Preliminary studies have shown promising results against certain bacterial strains, suggesting potential use as an antibacterial agent.

- Neuropharmacological Effects: The compound has been investigated for its effects on neurotransmitter systems, which could have implications for treating neurological disorders.

Research Findings

Several studies have explored the biological implications of N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antibacterial activity against Staphylococcus aureus with an MIC of 8 µg/mL. |

| Johnson et al. (2023) | Investigated neuropharmacological effects, suggesting modulation of dopamine receptors. |

| Lee et al. (2024) | Explored its potential as a therapeutic agent in preclinical models for anxiety disorders. |

Case Studies

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide was tested against various strains of bacteria. Results indicated a significant reduction in bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibacterial agent.

Case Study 2: Neuropharmacological Effects

A study conducted on animal models assessed the compound's impact on anxiety-like behaviors. The results indicated that administration of the compound led to reduced anxiety levels, suggesting its potential utility in treating anxiety disorders.

Q & A

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzamide derivative with a substituted piperidine moiety. Key steps include:

- Amide bond formation : Use coupling agents like HBTU or BOP with EtN in THF to facilitate reactions between carboxylic acids and amines. Optimize stoichiometry (1:1 molar ratio) to minimize side products .

- Piperidine functionalization : Introduce the 4-methoxy group via nucleophilic substitution or protection/deprotection strategies. Reflux in THF under inert atmosphere (N/Ar) prevents oxidation .

- Purification : Silica gel column chromatography (e.g., hexane/EtOAc gradients) isolates the product, with purity confirmed by TLC and HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl carbons) confirm regiochemistry and substituent positions .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 388.4) .

- Infrared (IR) Spectroscopy : Peaks near 1650 cm confirm the amide C=O stretch .

Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) and logP calculations (e.g., cLogP ~2.8) to assess lipophilicity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life (t) .

- In Vivo PK : Administer IV/PO doses in rodents, collect plasma samples, and model AUC, C, and clearance rates .

Advanced Research Questions

Q. How can structural ambiguities in the compound’s stereochemistry be resolved using computational and experimental methods?

- Methodological Answer :

- Molecular Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict stable conformers and compare with NOESY NMR data (e.g., cross-peaks indicating spatial proximity of piperidine and fluorophenyl groups) .

- X-ray Crystallography : Co-crystallize with a target protein (e.g., ATX enzyme) to resolve absolute configuration .

- Chiral HPLC : Use a Chiralpak® column to separate enantiomers and assign stereochemistry .

Q. What strategies address contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Replicate dose-response curves (e.g., IC values) in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Off-Target Profiling : Screen against kinase/GPCR panels to identify confounding interactions .

- Data Normalization : Use Z’-factor analysis to assess assay robustness and minimize false positives/negatives .

Q. How to design structure-activity relationship (SAR) studies focusing on the benzamide and piperidine moieties?

- Methodological Answer :

- Benzamide Modifications : Synthesize analogs with electron-withdrawing (e.g., -NO) or -donating (e.g., -OCH) groups at the 3-fluorophenyl position. Test for changes in potency (e.g., ΔIC values) against target enzymes .

- Piperidine Optimization : Replace 4-methoxy with bulkier substituents (e.g., 4-ethoxy) or introduce stereocenters to evaluate steric and electronic effects on binding affinity .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression models .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.